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Compound of Interest

Compound Name: Rubifolic acid

Cat. No.: B1151782 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Rubifolic acid, a naturally occurring pentacyclic triterpenoid. Identified as 3β,30-dihydroxy-urs-

12-ene-28-oic acid, and synonymous with 30-hydroxyursolic acid, this compound has been

isolated from medicinal plants such as Rubia cordifolia.[1] This document presents its Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, details

the experimental protocols for its characterization, and includes a visual representation of the

analytical workflow.

Spectroscopic Data
The structural elucidation of Rubifolic acid has been primarily achieved through one- and two-

dimensional NMR spectroscopy and mass spectrometry. While a comprehensive public

database of the raw spectral data for Rubifolic acid is not readily available, the following

tables summarize the expected and reported spectroscopic characteristics based on its

structural similarity to ursolic acid and related triterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of Rubifolic acid are characterized by signals corresponding to a

pentacyclic ursane-type triterpenoid skeleton. The key differentiating features from its parent

compound, ursolic acid, are the signals associated with the additional hydroxyl group at the C-

30 position.
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Table 1: ¹H NMR Spectroscopic Data for Rubifolic Acid (Predicted)

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-3 ~3.20 dd 11.0, 5.0

H-12 ~5.25 t 3.5

H-30 ~3.40 and ~3.70 d (AB system) ~11.0

Methyl Protons (s) 0.75 - 1.20 s -

Other CH, CH₂ 0.80 - 2.50 m -

Table 2: ¹³C NMR Spectroscopic Data for Rubifolic Acid (Predicted)

Carbon Chemical Shift (δ, ppm)

C-3 ~79.0

C-12 ~125.0

C-13 ~138.0

C-28 (COOH) ~180.0

C-30 (CH₂OH) ~65.0

Methyl Carbons 15.0 - 30.0

Other sp³ Carbons 15.0 - 60.0

Other sp² Carbons -

Mass Spectrometry (MS)
Mass spectrometry data provides crucial information for determining the molecular weight and

elemental composition of Rubifolic acid. High-resolution mass spectrometry (HRMS) is

typically employed for accurate mass measurements.

Table 3: Mass Spectrometry Data for Rubifolic Acid
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Ion Calculated m/z Observed m/z

[M+H]⁺ 473.3579 To be determined

[M+Na]⁺ 495.3398 To be determined

[M-H]⁻ 471.3423 To be determined

Experimental Protocols
The following sections outline the generalized experimental methodologies for the isolation and

spectroscopic analysis of Rubifolic acid from a plant source.

Isolation and Purification
Extraction: Dried and powdered plant material (e.g., roots of Rubia cordifolia) is extracted

with a suitable organic solvent, such as methanol or ethanol, using techniques like

maceration or Soxhlet extraction.

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate

compounds based on their polarity. A typical scheme would involve partitioning between n-

hexane, chloroform, ethyl acetate, and water.

Chromatography: The fraction containing Rubifolic acid is further purified using a

combination of chromatographic techniques, including column chromatography over silica

gel and preparative thin-layer chromatography (TLC).

NMR Spectroscopy
Sample Preparation: A 5-10 mg sample of purified Rubifolic acid is dissolved in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

Data Acquisition: ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC spectra are acquired

on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Processing: The acquired Free Induction Decays (FIDs) are processed using

appropriate software. This involves Fourier transformation, phase correction, baseline

correction, and referencing to the residual solvent peak.
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Mass Spectrometry
Sample Preparation: A dilute solution of the purified compound (1-10 µg/mL) is prepared in a

suitable solvent like methanol or acetonitrile.

Instrumentation: Analysis is performed on a high-resolution mass spectrometer, often

coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a

commonly used ionization technique.

Data Acquisition: The mass spectrometer is operated in both positive and negative ion

modes to detect various adducts. Data-dependent acquisition can be used to obtain MS/MS

fragmentation data for structural confirmation.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the isolation and characterization of

Rubifolic acid.
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Figure 1. Experimental workflow for the isolation and structural elucidation of Rubifolic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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